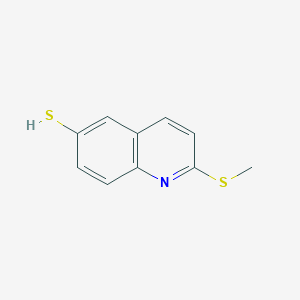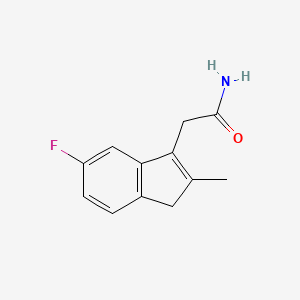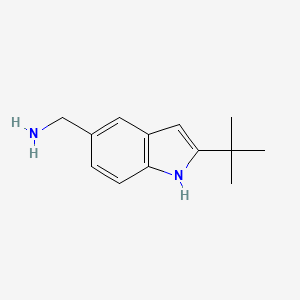
N,N-Bis(trimethylsilyl)boranetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(trimethylsilyl)boranetriamine is a chemical compound with the molecular formula C6H22BN3Si2 It is known for its unique structure, which includes boron and nitrogen atoms bonded to trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Bis(trimethylsilyl)boranetriamine can be synthesized through several methods. One common approach involves the reaction of boron trichloride with hexamethyldisilazane. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction can be represented as follows:
BCl3+3(HN(SiMe3))→B(N(SiMe3))3+3HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(trimethylsilyl)boranetriamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-nitrogen-oxygen compounds.
Reduction: It can be reduced to form simpler boron-nitrogen compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-nitrogen-oxygen compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N,N-Bis(trimethylsilyl)boranetriamine has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of boron-containing compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, such as ceramics and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N,N-Bis(trimethylsilyl)boranetriamine exerts its effects involves interactions with molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of new chemical bonds. The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Bis(trimethylsilyl)boranetriamine include:
- Trimethylsilylborane
- Hexamethyldisilazane
- Boron trichloride
Uniqueness
This compound is unique due to its combination of boron and nitrogen atoms bonded to trimethylsilyl groups. This structure imparts specific reactivity and properties that are not found in other similar compounds. For example, its ability to undergo a wide range of chemical reactions makes it a versatile reagent in synthetic chemistry.
Properties
CAS No. |
62779-47-9 |
|---|---|
Molecular Formula |
C6H22BN3Si2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[[diaminoboranyl(trimethylsilyl)amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C6H22BN3Si2/c1-11(2,3)10(7(8)9)12(4,5)6/h8-9H2,1-6H3 |
InChI Key |
CIHDSPXJHHIWQD-UHFFFAOYSA-N |
Canonical SMILES |
B(N)(N)N([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Benzyl-2,5-diaza-spiro[3.4]octane](/img/structure/B11897285.png)







